4-Chloro-L-phenylalanine Hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of 4-Chloro-L-phenylalanine Hydrochloride and its derivatives involves various methods, including enzymatic oligomerization in homogenous reaction media. For instance, the enzymatic synthesis of oligopeptides from L-phenylalanine ethyl ester hydrochloride in water-miscible organic cosolvents has been explored, highlighting the importance of cosolvents in achieving homogenous conditions for oligopeptide synthesis (Viswanathan et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-Chloro-L-phenylalanine Hydrochloride is crucial for its chemical and physical properties. Advanced techniques such as NMR and MALDI-TOF have been used to investigate the molecular structure, providing insights into its conformation and reactivity. These structural analyses are essential for understanding the compound's behavior in various chemical reactions and its interaction with biological molecules (Viswanathan et al., 2010).
Chemical Reactions and Properties
4-Chloro-L-phenylalanine Hydrochloride participates in various chemical reactions, including enzymatic reactions for peptide bond formation. Its chemical properties, such as reactivity towards different proteases and suitability for peptide synthesis, are influenced by its molecular structure and the presence of the chloro group. These properties are critical for its applications in synthesizing peptides and studying enzyme-catalyzed reactions (Viswanathan et al., 2010).
Scientific Research Applications
Unnatural Amino Acid Synthesis : It serves as a precursor for synthesizing valuable unnatural amino acids such as 4-(azidomethyl)-L-phenylalanine. These amino acids are important for studying protein structure, hydration, and dynamics (Shi, Brewer, & Fenlon, 2016).
Simulation of Human Conditions in Animal Models : Derivatives of 4-Chloro-L-phenylalanine Hydrochloride, like p-chlorophenylalanine, are used to simulate conditions like Phenylketonuria in rats, providing insights into human metabolic disorders (Lipton, Gordon, Guroff, & Udenfriend, 1967).
Biosynthesis and Metabolic Studies : It is used in studies exploring the biosynthesis pathways, such as the role of phenylalanine ammonia-lyase in biosynthesis of chlorogenic acid in potato tuber discs (Lamb & Rubery, 1976).
Cancer Treatment : Synthesis of 4-[211At]astato-l-phenylalanine, derived from 4-Iodo-L-phenylalanine, is being studied for targeted alpha therapy in cancer treatment (Watanabe et al., 2018).
Biotechnology and Drug Development : Its derivatives are researched for creating novel compounds with potential applications in biotechnology and pharmaceuticals, like genetically encodable fluorescent amino acids (Gupta, Garreffi, & Guo, 2020).
Enhanced Production in Bacterial Systems : It's used in metabolic engineering strategies to enhance the production of L-phenylalanine and other aromatic amino acids in Escherichia coli (Liu et al., 2018).
Safety And Hazards
The safety data sheet advises to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
(2S)-2-amino-3-(4-chlorophenyl)propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,11H2,(H,12,13);1H/t8-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOCEDBJFKVRHU-QRPNPIFTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10505591 | |
Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-L-phenylalanine Hydrochloride | |
CAS RN |
123053-23-6 | |
Record name | L-Phenylalanine, 4-chloro-, hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123053-23-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Fenclonine hydrochloride, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123053236 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-L-phenylalanine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10505591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FENCLONINE HYDROCHLORIDE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N2826ONK11 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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